molecular formula C10H21NO B12959754 Methyl nonanimidate

Methyl nonanimidate

Cat. No.: B12959754
M. Wt: 171.28 g/mol
InChI Key: WQDVZXSVWZMSGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl nonanimidate is an organic compound belonging to the class of fatty acid methyl esters. These compounds are characterized by a fatty acid that is esterified with a methyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl nonanimidate can be synthesized through the esterification of nonanoic acid with methanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification of nonanoic acid with methanol in the presence of a strong acid catalyst. The reaction mixture is heated to a specific temperature to achieve optimal conversion rates. The product is then purified through distillation to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: Methyl nonanimidate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form nonanoic acid.

    Reduction: It can be reduced to form nonanol.

    Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Nonanoic acid.

    Reduction: Nonanol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl nonanimidate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other compounds.

    Biology: It is used in the study of lipid metabolism and as a model compound for studying ester hydrolysis.

    Industry: It is used as a solvent and as an intermediate in the production of fragrances and flavors.

Mechanism of Action

Methyl nonanimidate can be compared with other fatty acid methyl esters, such as methyl octanoate and methyl decanoate. These compounds share similar chemical properties but differ in their chain lengths, which can affect their physical properties and reactivity. This compound is unique due to its specific chain length, which provides a balance between hydrophobicity and reactivity, making it suitable for various applications.

Comparison with Similar Compounds

  • Methyl octanoate
  • Methyl decanoate
  • Methyl laurate

Properties

Molecular Formula

C10H21NO

Molecular Weight

171.28 g/mol

IUPAC Name

methyl nonanimidate

InChI

InChI=1S/C10H21NO/c1-3-4-5-6-7-8-9-10(11)12-2/h11H,3-9H2,1-2H3

InChI Key

WQDVZXSVWZMSGO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(=N)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.